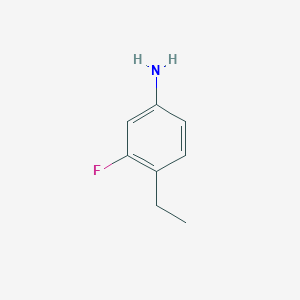

4-Ethyl-3-fluoroaniline

Description

Overview of Fluoroaniline (B8554772) Derivatives in Organic Chemistry Research

Fluoroaniline derivatives are a class of aromatic amines that have garnered considerable attention in organic chemistry. The introduction of a fluorine atom onto the aniline (B41778) scaffold dramatically alters the molecule's physical, chemical, and biological properties. This "fluorine effect" can enhance metabolic stability, improve binding affinity to biological targets, and modify electronic characteristics. nih.gov Consequently, fluoroanilines are valuable building blocks in the synthesis of complex organic molecules. Research in this area often focuses on developing novel synthetic methodologies to introduce fluorine into the aniline ring and exploring the diverse reactivity of these derivatives. sci-hub.senih.gov The strategic placement of the fluorine atom, along with other substituents, allows for the fine-tuning of the molecule's properties for specific applications. nih.gov

Significance of Aromatic Amines with Alkyl and Halogen Substituents in Chemical Synthesis

Aromatic amines, or arylamines, are fundamental components in organic synthesis, characterized by an amino group attached to an aromatic ring. numberanalytics.com The presence of substituents on this ring, such as alkyl and halogen groups, significantly influences their reactivity and utility. numberanalytics.com Alkyl groups, being electron-donating, can increase the basicity and nucleophilicity of the amine. numberanalytics.com Conversely, halogens are electron-withdrawing and tend to decrease basicity. numberanalytics.com This interplay of electronic effects makes aromatic amines with both alkyl and halogen substituents versatile intermediates. They are crucial in the synthesis of a wide array of compounds, including dyes, polymers, and pharmaceuticals. sundarbanmahavidyalaya.in The specific combination and position of these substituents dictate the regiochemistry of subsequent reactions, such as electrophilic aromatic substitution. numberanalytics.com

Research Context of 4-Ethyl-3-fluoroaniline within Anilines and Fluorinated Compounds

This compound is a specific substituted aniline that embodies the characteristics of both fluoroaniline and alkyl-substituted aromatic amine classes. Its structure, featuring an ethyl group at the 4-position and a fluorine atom at the 3-position, presents a unique combination of electronic and steric properties. The ethyl group enhances its lipophilicity, which can be advantageous in pharmaceutical applications by potentially improving membrane permeability. The fluorine atom, with its high electronegativity, influences the molecule's reactivity and can participate in hydrogen bonding, affecting its solubility and interactions with biological systems. Research on this compound and its derivatives is often directed towards its use as an intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Physicochemical Properties of this compound

The distinct characteristics of this compound are defined by its fundamental physicochemical properties.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1034497-92-1 clearsynth.com |

| Molecular Formula | C₈H₁₀FN biosynth.com |

| Molecular Weight | 139.17 g/mol biosynth.com |

This data is compiled from multiple sources for accuracy. clearsynth.combiosynth.comcanbipharm.com

Synthesis and Characterization

The preparation of this compound involves multi-step synthetic pathways. A common approach begins with the nitration of ethylbenzene, followed by reduction of the nitro group to an amine, and subsequent fluorination.

Spectroscopic techniques are essential for the characterization of this compound. Key methods include:

¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atom.

¹H NMR: To identify the signals corresponding to the ethyl group and the aromatic protons.

Infrared (IR) Spectroscopy: To detect the characteristic stretching vibrations of the N-H and C-F bonds.

Mass Spectrometry: To verify the molecular weight of the compound.

Reactions and Synthetic Applications

This compound serves as a valuable precursor in various chemical reactions. Its functional groups, the aromatic amine and the fluorine substituent, allow for a range of transformations.

Key Reactions:

Oxidation: The amine group can be oxidized to form nitroso or quinone compounds.

Reduction: The aromatic ring can be reduced to yield 4-ethyl-3-fluorocyclohexylamine.

Substitution: The molecule can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.

The unique structural features of this compound make it a useful building block in organic synthesis, particularly for creating more complex molecules with tailored properties for pharmaceutical and material science applications.

Structure

3D Structure

Propriétés

IUPAC Name |

4-ethyl-3-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-2-6-3-4-7(10)5-8(6)9/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSHTYWFFOIFINB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034497-92-1 | |

| Record name | 4-ethyl-3-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 Ethyl 3 Fluoroaniline and Analogous Compounds

Precursor Synthesis and Starting Materials for Fluoroanilines

The synthesis of fluoroanilines is fundamentally reliant on the availability of appropriately substituted fluorinated aromatic precursors. The methodologies to create these precursors are diverse, each with its own advantages and limitations.

Hydrogenation of Fluoronitrobenzene Derivatives

A prevalent and efficient method for the synthesis of fluoroanilines is the reduction of the corresponding fluoronitrobenzene derivatives. This reaction is typically achieved through catalytic hydrogenation, a process known for its high yield and selectivity.

The general transformation involves the reaction of a fluoronitrobenzene with hydrogen gas in the presence of a metal catalyst. Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction conditions, such as temperature, pressure, and solvent, can be optimized to achieve high conversion rates and yields. For instance, the reduction of 3-chloro-4-fluoronitrobenzene to 3-chloro-4-fluoroaniline has been successfully carried out using a 1% Pt/C catalyst in a hydrogen atmosphere. This process boasts a high reaction conversion rate, high yield, and high selectivity without the need for an organic solvent, making it suitable for large-scale production.

| Starting Material | Product | Catalyst | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | Purity (%) |

| 3-chloro-4-fluoronitrobenzene | 3-chloro-4-fluoroaniline | 1% Pt/C | 50-100 | 0.1-5 | 1-10 | >94 | >99.5 |

This method is widely applicable to a range of substituted fluoronitrobenzenes, providing a direct route to the corresponding anilines.

Halex Reaction Strategies for Fluoroaniline (B8554772) Synthesis

The Halex reaction, or halogen exchange reaction, is a powerful tool for the synthesis of fluoroaromatic compounds, which are key precursors to fluoroanilines. This process involves the displacement of a chlorine or bromine atom on an aromatic ring with a fluorine atom, typically using an alkali metal fluoride such as potassium fluoride (KF). The reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group, in the ortho or para position.

A common strategy involves the fluorination of a chloronitrobenzene to produce a fluoronitrobenzene, which is then subsequently reduced to the corresponding fluoroaniline. For example, 3-chloro-4-fluoro-nitrobenzene can be prepared by reacting 3,4-dichloronitrobenzene with potassium fluoride in a high-boiling polar aprotic solvent like sulfolane at elevated temperatures. The resulting 3-chloro-4-fluoro-nitrobenzene can then be hydrogenated to yield 3-chloro-4-fluoroaniline.

The efficiency of the Halex reaction can be influenced by several factors, including the reactivity of the starting material, the choice of fluoride source and solvent, and the use of phase-transfer catalysts. Optimization of these parameters is crucial for achieving high yields and minimizing side reactions.

Hofmann Degradation Approaches for Fluorinated Benzamides

The Hofmann rearrangement, or Hofmann degradation, offers an alternative pathway to fluoroanilines from fluorinated benzamides. This reaction converts a primary amide into a primary amine with one fewer carbon atom. The process is typically carried out using a halogen (such as bromine or chlorine) in a basic aqueous solution.

An example of this approach is the synthesis of 2-amino-6-fluorophenol through the Hofmann degradation of a carbamate intermediate derived from a fluorinated benzamide. In a specific application, 2-benzyloxy-6-fluorobenzamide can be converted to 2-benzyloxy-6-fluoroaniline. This reaction proceeds by treating the benzamide with sodium hypobromite (formed in situ from bromine and sodium hydroxide), which leads to the formation of an isocyanate intermediate that is subsequently hydrolyzed to the amine. The use of this method can be advantageous when the corresponding nitro compound is not readily accessible. However, yields can sometimes be moderate, and the reaction conditions need to be carefully controlled to avoid side reactions.

Condensation Reactions in Fluoroaniline Synthesis

While less common for the direct synthesis of simple fluoroanilines, condensation reactions can be employed to construct more complex aniline (B41778) derivatives. These reactions typically involve the formation of a new carbon-nitrogen bond. For instance, N-(2-fluorophenyl)-3,4-dimethoxythiobenzamide can be synthesized through the condensation of 3,4-dimethoxybenzoyl chloride with 2-fluoroaniline, followed by treatment with Lawesson's reagent. Although this example starts with a fluoroaniline, similar condensation strategies could potentially be adapted to synthesize fluoroanilines from other precursors by forming the aniline moiety through the condensation step.

Direct Synthesis Routes to Substituted Fluoroanilines

Direct methods for the synthesis of fluoroanilines that bypass the need for a separate reduction step of a nitro group are also of significant interest. One such method is a one-step conversion of para-halonitrobenzenes to para-fluoroanilines. This process involves the reaction of a p-halonitrobenzene with anhydrous hydrogen fluoride in the presence of a deoxygenating agent. This reaction surprisingly results in both the reduction of the nitro group and the simultaneous replacement of the para-halogen with fluorine.

Specific Synthetic Routes and Optimization for 4-Ethyl-3-fluoroaniline

The synthesis of the specific compound this compound is most effectively achieved through the hydrogenation of its corresponding nitro precursor, 4-ethyl-3-fluoronitrobenzene.

The synthesis of 4-ethyl-3-fluoronitrobenzene can be approached through the nitration of 4-ethylfluorobenzene. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene (B151609) ring. The position of nitration is directed by the existing substituents. The fluorine atom is an ortho, para-director, while the ethyl group is also an ortho, para-director. Therefore, the nitration of 4-ethylfluorobenzene is expected to yield a mixture of isomers, including the desired 4-ethyl-3-fluoronitrobenzene. The reaction is typically carried out using a nitrating agent such as a mixture of nitric acid and sulfuric acid.

Once the 4-ethyl-3-fluoronitrobenzene precursor is obtained, the final step is the reduction of the nitro group to an amine. This is a standard transformation that can be accomplished with high efficiency using catalytic hydrogenation.

A typical procedure would involve dissolving 4-ethyl-3-fluoronitrobenzene in a suitable solvent, such as ethanol or ethyl acetate, and adding a catalyst, commonly 5% or 10% palladium on carbon. The reaction mixture is then subjected to a hydrogen atmosphere, often at elevated pressure, until the reaction is complete. The catalyst is subsequently removed by filtration, and the solvent is evaporated to yield the crude this compound, which can be further purified if necessary.

Multi-step Synthetic Sequences

The construction of this compound generally follows a multi-step pathway, a common strategy for producing polysubstituted aromatic compounds. utdallas.edulibretexts.org The order in which substituents are introduced is critical to achieve the desired isomer. libretexts.org A plausible and common synthetic route involves the catalytic reduction of a nitroaromatic precursor.

A general sequence is as follows:

Nitration : The synthesis often commences with a substituted benzene ring. An appropriate starting material, such as 1-ethyl-2-fluorobenzene, would undergo electrophilic aromatic substitution to introduce a nitro (-NO₂) group. The directing effects of the existing ethyl and fluoro groups are crucial for achieving the correct regiochemistry.

Reduction : The nitro group is then reduced to an amino (-NH₂) group. This transformation is a key step and is typically the final stage in forming the aniline derivative. libretexts.org This method is widely employed for preparing various substituted anilines from their corresponding nitro compounds.

This strategic approach allows for the precise placement of the functional groups, leading to the target molecule, this compound.

Catalytic Methodologies in Synthesis

Catalytic hydrogenation is a preferred method for the reduction of halogenated nitrobenzenes to their corresponding anilines due to its efficiency and cleaner reaction profiles compared to methods like iron powder reduction. rsc.org This process is central to the synthesis of compounds like this compound from its nitro precursor.

Commonly used catalysts for this transformation include:

Palladium on Carbon (Pd/C) : A widely used and effective catalyst for nitro group reduction.

Platinum-based catalysts : These are also highly effective for the hydrogenation of nitroarenes. researchgate.net

Raney Nickel : Another common catalyst used in the hydrogenation of nitro compounds.

A significant challenge in the hydrogenation of halogenated nitrobenzenes is the potential for hydrodehalogenation, a side reaction where the halogen substituent is reductively cleaved. google.com To mitigate this, modified catalysts or specific additives may be employed to enhance the selectivity for the reduction of the nitro group while preserving the halogen substituent.

Reaction Conditions Optimization (Temperature, Solvent, Catalyst)

Optimizing reaction conditions is crucial for maximizing the yield and purity of the target aniline while minimizing side reactions. Key parameters include temperature, solvent, and catalyst selection and loading.

Temperature : The hydrogenation of nitroaromatics is typically conducted at elevated temperatures, often in the range of 50°C to 150°C. google.comnih.gov Temperature control is vital, as excessively high temperatures can increase the rate of undesirable side reactions, including dehalogenation and over-hydrogenation of the aromatic ring. researchgate.net

Solvent : The choice of solvent can influence reaction rates and selectivity. Common solvents for catalytic hydrogenation include alcohols like methanol and ethanol. The solvent must effectively dissolve the starting material and be stable under the reaction conditions.

Catalyst : The selection of the catalyst and its loading are critical. For instance, studies on nitrobenzene hydrogenation have shown that lower catalyst loadings can sometimes favor selectivity towards aniline and prevent the formation of over-hydrogenated byproducts. nih.gov In some cases, adding a small amount of acid to the reaction medium can help suppress dehalogenation when hydrogenating fluorinated and chlorinated nitrobenzenes. google.com

| Parameter | Typical Range/Value | Purpose of Optimization |

|---|---|---|

| Temperature | 50 - 150 °C | Control reaction rate and minimize side reactions. |

| Pressure (Hydrogen) | Varies (e.g., 1.0 MPa) | Ensure sufficient hydrogen for the reduction. |

| Solvent | Methanol, Ethanol | Dissolve reactants and facilitate the reaction. |

| Catalyst | Pd/C, Pt-based, Raney Ni | Facilitate the reduction of the nitro group. |

Chemical Transformations and Derivative Synthesis of this compound

As a substituted aniline, this compound is a valuable building block for synthesizing a variety of more complex organic molecules through transformations involving its amino group and the aromatic ring.

Nucleophilic Substitution Reactions of Halogenated Anilines

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For SₙAr to occur, the aromatic ring typically needs to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org

Oxidation and Reduction Processes

The amino group of anilines is susceptible to oxidation by various reagents. The oxidation of substituted anilines can lead to a range of products depending on the oxidant and reaction conditions. cdnsciencepub.com

Oxidation to Nitroarenes : Strong oxidizing agents, such as peracetic acid or trifluoroperacetic acid, can convert the amino group of anilines into a nitro group. mdpi.com This process typically proceeds through a nitroso intermediate.

Formation of Azoxybenzenes : Under certain conditions, particularly with oxidants like hydrogen peroxide, the oxidation of anilines can lead to the formation of azoxybenzenes as the primary product. acs.org

Reduction of the this compound molecule would primarily involve the aromatic ring. Catalytic hydrogenation under more forcing conditions (higher temperature and pressure) than those used for nitro group reduction can lead to the saturation of the benzene ring, forming substituted cyclohexylamines.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

Aryl halides are important substrates for metal-catalyzed cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds. While C-F bonds are generally less reactive than other carbon-halogen bonds in these reactions, the amino group on this compound provides a synthetic handle for introducing more reactive halogens.

A common strategy involves:

Diazotization : The primary amino group can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid).

Sandmeyer Reaction : The resulting diazonium salt can be transformed into a more reactive aryl halide (e.g., bromide or iodide) by treatment with the corresponding copper(I) salt.

The newly synthesized 4-ethyl-3-fluoro-1-halo-benzene can then readily participate in a variety of palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling : This reaction couples the aryl halide with an organoboron compound (boronic acid or ester) to form a new C-C bond, yielding biaryl compounds. libretexts.orgyonedalabs.com

Buchwald-Hartwig Amination : This reaction forms a new C-N bond by coupling the aryl halide with an amine. wikipedia.org This is a powerful method for synthesizing complex diarylamines or alkylarylamines.

Sonogashira Coupling : This reaction couples the aryl halide with a terminal alkyne to form a C-C bond, producing substituted alkynes. wikipedia.orglibretexts.org

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester | C(aryl)-C(aryl/vinyl) | Pd(0) catalyst + Base |

| Buchwald-Hartwig | Amine | C(aryl)-N | Pd(0) catalyst + Ligand + Base |

| Sonogashira | Terminal Alkyne | C(aryl)-C(alkynyl) | Pd(0) catalyst + Cu(I) cocatalyst + Base |

Derivatization for Complex Molecular Architectures

The amino group of this compound is a primary site for derivatization, allowing for the construction of a wide array of more complex structures through the formation of new carbon-nitrogen and nitrogen-heteroatom bonds. Common derivatization strategies include acylation, sulfonylation, and the formation of ureas and thioureas. These transformations introduce new functional groups that can modulate the biological activity of the parent aniline and provide further points for diversification.

Acylation: The reaction of this compound with acylating agents such as acid chlorides or anhydrides under basic conditions readily affords the corresponding amides. This transformation is fundamental in the synthesis of a variety of pharmaceuticals and agrochemicals.

Sulfonylation: The synthesis of sulfonamides is achieved by reacting this compound with sulfonyl chlorides in the presence of a base. ijarsct.co.in This reaction is a cornerstone in the development of sulfa drugs and other therapeutic agents. researchgate.net The resulting sulfonamides are known to exhibit a broad spectrum of biological activities. researchgate.net

Urea and Thiourea Formation: The reaction of this compound with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. scholarsresearchlibrary.comnih.gov These functional groups are prevalent in many biologically active compounds due to their ability to participate in hydrogen bonding interactions with biological targets. scholarsresearchlibrary.com

A hypothetical reaction scheme for the derivatization of this compound is presented below, based on general reactions of anilines.

| Derivative Type | Reagent | General Conditions | Product |

| Amide | Acetyl chloride | Base (e.g., pyridine), inert solvent | N-(4-ethyl-3-fluorophenyl)acetamide |

| Sulfonamide | Benzenesulfonyl chloride | Base (e.g., triethylamine), inert solvent | N-(4-ethyl-3-fluorophenyl)benzenesulfonamide |

| Urea | Phenyl isocyanate | Inert solvent (e.g., THF) | 1-(4-ethyl-3-fluorophenyl)-3-phenylurea |

| Thiourea | Phenyl isothiocyanate | Inert solvent (e.g., THF), heat | 1-(4-ethyl-3-fluorophenyl)-3-phenylthiourea |

Formation of Heterocyclic Ring Systems from this compound Precursors

This compound is a key precursor for the synthesis of various heterocyclic ring systems, which form the core of many pharmaceutical agents. The annulation of a new ring onto the aniline scaffold can be achieved through a variety of classical and modern synthetic methodologies.

Quinoline (B57606) Synthesis: The Skraup synthesis provides a direct method for the preparation of quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.orgiipseries.org The Doebner-von Miller reaction is a related method that utilizes α,β-unsaturated aldehydes or ketones. pharmaguideline.com A more versatile approach is the Gould-Jacobs reaction, which involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization to form a 4-hydroxyquinoline. wikipedia.orgmdpi.com This method is particularly effective for anilines bearing electron-donating groups. wikipedia.org

Pyridine Synthesis: The Hantzsch pyridine synthesis is a multi-component reaction that can, in principle, utilize an enamine derived from an aniline to construct a dihydropyridine ring, which can then be oxidized to the corresponding pyridine. wikipedia.orgchemtube3d.comwikipedia-on-ipfs.orgchemeurope.com

Benzodiazepine Synthesis: While not a direct cyclization of the aniline itself, derivatives of this compound, such as the corresponding 2-aminobenzophenone, can be precursors for the synthesis of 1,4-benzodiazepines, an important class of psychoactive drugs.

The following table summarizes some of the key named reactions that could be employed for the synthesis of heterocyclic systems from this compound, based on established methods for analogous anilines.

| Heterocyclic System | Named Reaction | Key Reagents | General Product Structure |

| Quinoline | Skraup Synthesis | Glycerol, H₂SO₄, Oxidizing agent | Substituted Quinoline |

| Quinoline | Gould-Jacobs Reaction | Diethyl ethoxymethylenemalonate | 4-Hydroxy-3-carboxyquinoline derivative |

| Tetrahydroisoquinoline | Pictet-Spengler Reaction | Aldehyde or Ketone, Acid catalyst | Substituted Tetrahydroisoquinoline |

| Pyridine | Hantzsch Synthesis | β-ketoester, Aldehyde | Dihydropyridine derivative |

Advanced Spectroscopic and Structural Analysis of 4 Ethyl 3 Fluoroaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 4-Ethyl-3-fluoroaniline, both ¹H and ¹³C NMR, supplemented by two-dimensional methods, provide a complete picture of its chemical structure.

¹H NMR Characterization

The ¹H NMR spectrum of this compound displays distinct signals corresponding to each unique proton environment in the molecule. The spectrum is characterized by signals from the ethyl group, the aromatic ring protons, and the amine group protons.

Ethyl Group: The ethyl group gives rise to two signals: a triplet around 1.2 ppm corresponding to the methyl (CH₃) protons, coupled to the adjacent methylene (B1212753) protons, and a quartet around 2.6 ppm for the methylene (CH₂) protons, which are coupled to the methyl protons.

Aromatic Protons: The three protons on the benzene (B151609) ring appear in the range of 6.5 to 7.0 ppm. Their specific chemical shifts and splitting patterns are dictated by the electronic effects of the amine, fluorine, and ethyl substituents. The proton at C5, situated between the amino and ethyl groups, typically appears as a triplet. The protons at C2 and C6 show more complex splitting (doublet or doublet of doublets) due to coupling with both each other and the fluorine atom. chemicalbook.com

Amine Protons: The two protons of the primary amine (NH₂) group typically appear as a broad singlet around 3.7 ppm. The chemical shift of this peak can vary depending on solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₂CH₃ | ~ 1.2 | Triplet (t) |

| -CH₂ CH₃ | ~ 2.6 | Quartet (q) |

| Ar-H (C5-H) | ~ 6.8 - 7.0 | Triplet (t) |

| Ar-H (C2-H, C6-H) | ~ 6.5 - 6.7 | Multiplet (m) |

| -NH₂ | ~ 3.7 | Broad Singlet (br s) |

¹³C NMR Characterization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct signals are expected. A key feature of the spectrum is the carbon-fluorine coupling, which causes the signals for carbons near the fluorine atom to appear as doublets.

Ethyl Group Carbons: The methyl carbon (-CH₃) is expected to have a chemical shift of approximately 15 ppm, while the methylene carbon (-CH₂) will appear further downfield, around 28 ppm.

Aromatic Carbons: The six aromatic carbons resonate between 100 and 165 ppm. The carbon directly bonded to the fluorine atom (C-3) will show a large one-bond coupling constant (¹JCF) and appear as a doublet. The adjacent carbons (C-2 and C-4) will exhibit smaller two-bond coupling constants (²JCF). The carbon attached to the amino group (C-1) is also significantly affected. The chemical shifts are influenced by the combined electronic effects of all substituents. rsc.orgmdpi.com For the analogous 4-fluoroaniline (B128567), the carbon attached to fluorine shows a large doublet splitting (J = 235.2 Hz). rsc.org

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH₂C H₃ | ~ 15 |

| -C H₂CH₃ | ~ 28 |

| Aromatic C-H | ~ 100 - 130 |

| Aromatic C-N | ~ 145 |

| Aromatic C-C₂H₅ | ~ 135 |

| Aromatic C-F | ~ 160 (doublet, ¹JCF) |

Two-Dimensional NMR Techniques for Structural Elucidation

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are invaluable. researchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are spin-coupled. sdsu.edu This would confirm the connectivity within the ethyl group (a cross-peak between the CH₂ and CH₃ signals) and reveal the coupling relationships between the adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. nih.govyoutube.com An HSQC spectrum would definitively link each aromatic proton signal to its corresponding aromatic carbon signal and the ethyl proton signals to their respective carbon signals, solidifying the assignments made from the 1D spectra.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound shows several characteristic absorption bands that confirm its structure. vscht.czmasterorganicchemistry.com

N-H Stretching: The primary amine group (-NH₂) is identified by two distinct, medium-intensity bands in the region of 3400-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group are observed just below 3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring produce characteristic absorptions in the 1500-1620 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group results in a band around 1620 cm⁻¹.

C-F Stretching: A strong, prominent absorption band corresponding to the C-F bond stretch is expected in the 1200-1300 cm⁻¹ range, which is a key indicator for the fluorine substituent. tsijournals.com

Interactive Data Table: Characteristic IR Absorptions for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3400 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Weak |

| Aliphatic C-H Stretch | 2850 - 2970 | Medium |

| C=C Aromatic Ring Stretch | 1500 - 1620 | Medium-Strong |

| N-H Bend | ~ 1620 | Medium |

| C-F Stretch | 1200 - 1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

The molecular formula for this compound is C₈H₁₀FN, which corresponds to a monoisotopic mass of approximately 139.08 Da. uni.lu The mass spectrum would therefore show a molecular ion peak (M⁺) at m/z 139.

The fragmentation pattern offers further structural confirmation. A common fragmentation pathway for ethyl-substituted aromatic compounds is the loss of a methyl radical (•CH₃, 15 Da) through benzylic cleavage. This results in a prominent fragment ion at m/z 124 ([M-15]⁺). libretexts.org This stable benzylic cation is often a significant peak in the spectrum. Further fragmentation of the aniline (B41778) ring structure can also occur.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that separates components of a mixture using gas chromatography before detecting them with a mass spectrometer. This method is highly suitable for the analysis of volatile compounds like this compound. In a GC-MS analysis, the compound would first be separated on a GC column, showing a characteristic retention time, and then enter the mass spectrometer, which would generate the mass spectrum described above, confirming both its identity and purity. nih.gov

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 139 | [C₈H₁₀FN]⁺ | Molecular Ion (M⁺) |

| 124 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is invaluable for the identification and quantification of individual components within a mixture, as well as for providing structural information through fragmentation analysis.

In the analysis of this compound, a reversed-phase HPLC column would typically be employed, where the compound would be separated based on its polarity. The retention time of the molecule is influenced by the ethyl and fluoro substituents on the aniline ring. Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, most commonly through electrospray ionization (ESI).

The mass spectrum of the parent ion of this compound would exhibit a prominent peak corresponding to its molecular weight. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented, and the resulting daughter ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. Based on the analysis of structurally similar compounds like 2-ethylaniline (B167055) and 3-fluoroaniline, the expected fragmentation of this compound would involve the loss of the ethyl group and other characteristic cleavages of the aromatic ring.

Illustrative LC-MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment Ion (m/z) |

| 140.08 | [C6H5FN]+• | C2H5• | 111.04 |

| 140.08 | [C7H7F]+ | NH2• | 123.06 |

| 140.08 | [C6H4F]+ | C2H5N | 95.03 |

| 111.04 | [C5H4F]+ | HCN | 84.03 |

This table is illustrative and based on the fragmentation patterns of analogous compounds. Actual experimental values may vary.

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray Diffraction (XRD) is a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine its crystal system, space group, and the precise coordinates of each atom in the unit cell. This information provides invaluable insights into molecular conformation, intermolecular interactions, and packing arrangements in the solid state.

Illustrative Crystal Structure Data for a Fluoroaniline (B8554772) Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 7.512 |

| b (Å) | 6.023 |

| c (Å) | 12.345 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 558.9 |

| Z | 4 |

This data is based on a known structure of a fluoroaniline derivative and serves as an illustrative example.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the elements within a material. The sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The binding energy of these electrons is characteristic of the element and its chemical environment.

An XPS analysis of this compound would provide a survey spectrum indicating the presence of carbon, nitrogen, and fluorine. High-resolution spectra of the C 1s, N 1s, and F 1s regions would offer detailed information about the chemical states. The C 1s spectrum would be deconvoluted into several peaks corresponding to the different types of carbon atoms in the molecule: aromatic carbons bonded to carbon and hydrogen, the carbon bonded to the nitrogen, the carbons of the ethyl group, and the carbon bonded to the fluorine. The N 1s spectrum would show a characteristic peak for the amine group. The F 1s spectrum would exhibit a single peak corresponding to the carbon-fluorine bond. The precise binding energies can be influenced by the electronic effects of the substituents on the aromatic ring.

Illustrative XPS Binding Energy Data for this compound

| Element | Orbital | Functional Group | Binding Energy (eV) |

| Carbon | C 1s | C-C, C-H (aromatic & ethyl) | ~284.8 |

| Carbon | C 1s | C-N | ~286.0 |

| Carbon | C 1s | C-F | ~287.5 |

| Nitrogen | N 1s | -NH₂ | ~399.5 |

| Fluorine | F 1s | C-F | ~688.0 |

This table presents expected binding energies based on data for similar fluoroaromatic and amine compounds. Actual experimental values may show slight variations.

Biological Activity and Medicinal Chemistry Research Involving 4 Ethyl 3 Fluoroaniline Analogs

Anticancer Potential of Fluoroaniline (B8554772) Derivatives

Fluoroaniline derivatives have been the subject of extensive research to evaluate their potential as anticancer agents. These investigations have spanned from assessing their ability to curb the growth of cancer cells to understanding the structural features that govern their cytotoxic effects and their mechanisms of action at the molecular level.

Inhibition of Cancer Cell Proliferation

Several studies have demonstrated the potent anti-proliferative activity of fluoroaniline derivatives against a variety of cancer cell lines. A notable example involves a series of novel bisquinoline derivatives interconnected by a 4-oxy-3-fluoroaniline moiety. These compounds were evaluated for their in vitro antitumor activity against a panel of five human cancer cell lines: H460 (non-small cell lung cancer), HT-29 (colorectal adenocarcinoma), MKN-45 (gastric carcinoma), U87MG (glioblastoma), and SMMC-7721 (hepatocellular carcinoma). A number of these derivatives exhibited significant inhibitory effects, with a particular selectivity observed towards the H460 and MKN-45 cell lines nih.gov.

In a separate study, novel 3-fluoro-4-morpholinoaniline derivatives were synthesized and assessed for their anticancer activity in breast cancer cells. One of the sulfonamide-containing derivatives, NAM-5, displayed significant anti-proliferative activity against both MCF-7 and MDA-MB-231 breast cancer cell lines, with IC50 values of 1.811 µM and 2.143 µM, respectively. Another derivative, NAM-7, also showed good activity against MCF-7 cells with an IC50 of 1.883 µM mdpi.combiorxiv.org.

Furthermore, research on fluoro substituted-anilino derivatives of hydroxybenzoquinone and hydroxynaphthoquinone has revealed their cytotoxic potential. One such derivative, 5-(3-chloro-4-trifluoromethoxy-phenylamino)-2-hydroxy-3-undecyl- nih.govmdpi.combenzoquinone, demonstrated notable cytotoxicity against A375 melanoma cell lines with a low LC50 value of 12.25 μg/mL nih.gov.

The following table summarizes the cytotoxic activity of representative 4-Ethyl-3-fluoroaniline analogs against various cancer cell lines.

| Compound | Cancer Cell Line | IC50/LC50 |

|---|---|---|

| Bisquinoline Derivative (15d) | H460 | 0.12 µM |

| Bisquinoline Derivative (15e) | H460 | 0.09 µM |

| Bisquinoline Derivative (15m) | MKN-45 | 0.15 µM |

| Bisquinoline Derivative (15n) | MKN-45 | 0.11 µM |

| NAM-5 (3-fluoro-4-morpholinoaniline derivative) | MCF-7 | 1.811 µM |

| NAM-5 (3-fluoro-4-morpholinoaniline derivative) | MDA-MB-231 | 2.143 µM |

| NAM-7 (3-fluoro-4-morpholinoaniline derivative) | MCF-7 | 1.883 µM |

| 5-(3-chloro-4-trifluoromethoxy-phenylamino)-2-hydroxy-3-undecyl- nih.govmdpi.combenzoquinone | A375 | 12.25 µg/mL |

Structure-Activity Relationship (SAR) Studies for Cytotoxic Effects

The analysis of structure-activity relationships (SAR) is crucial for optimizing the anticancer potency of lead compounds. For the bisquinoline derivatives linked by a 4-oxy-3-fluoroaniline moiety, SAR studies revealed that the nature of the substituent on the 2-arylquinoline-4-carboxamide part of the molecule significantly influences the antitumor activity. Specifically, the presence of an unsubstituted or a halogen-substituted phenyl ring at this position was found to be favorable for cytotoxic effects nih.gov. This suggests that the electronic and steric properties of this region play a key role in the interaction of these compounds with their biological targets.

For the 3-fluoro-4-morpholinoaniline derivatives, the presence of a sulfonamide group in compound NAM-5 appeared to contribute significantly to its potent anti-proliferative activity against both MCF-7 and MDA-MB-231 breast cancer cell lines mdpi.combiorxiv.org. This highlights the importance of this functional group in mediating the cytotoxic effects of this class of compounds.

Targeting Specific Protein Kinases and Oncogenic Pathways

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, they are major targets for anticancer drug development. Research has shown that analogs of this compound can effectively target specific protein kinases involved in oncogenesis.

The aforementioned bisquinoline derivatives connected by a 4-oxy-3-fluoroaniline moiety were investigated for their ability to inhibit c-Met kinase, a receptor tyrosine kinase whose aberrant activation is implicated in the development and progression of various cancers nih.gov. Several of these compounds demonstrated high efficacy in inhibiting c-Met kinase activity, with IC50 values in the single-digit nanomolar range. This indicates that the 4-oxy-3-fluoroaniline scaffold can be effectively utilized to design potent c-Met inhibitors nih.gov.

In a different study, fluoro substituted-anilino derivatives of hydroxybenzoquinone and hydroxynaphthoquinone were investigated for their activity against B-raf protein, a serine/threonine-protein kinase that is frequently mutated in melanoma. In silico molecular docking studies suggested that these compounds exhibited a strong binding affinity towards the B-raf protein nih.gov.

Enzyme Inhibition Studies

The therapeutic potential of this compound analogs extends to their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation.

Identification of Enzyme Inhibitors

As mentioned, a series of bisquinoline derivatives featuring a 4-oxy-3-fluoroaniline linker were identified as potent inhibitors of c-Met kinase. Six compounds from this series (15d, 15e, 15m, 15n, 16a, and 16i) exhibited IC50 values in the low nanomolar range, signifying their strong inhibitory effect on this enzyme nih.gov.

The following table presents the c-Met kinase inhibitory activity of selected bisquinoline derivatives.

| Compound | c-Met Kinase IC50 (nM) |

|---|---|

| 15d | 3.2 |

| 15e | 2.8 |

| 15m | 4.5 |

| 15n | 3.9 |

| 16a | 5.1 |

| 16i | 6.3 |

Binding Affinity and Selectivity Mechanisms

Understanding the binding affinity and selectivity of inhibitors is paramount for the development of effective and safe drugs. Molecular docking studies performed on fluoro substituted-anilino derivatives of hydroxybenzoquinone and hydroxynaphthoquinone revealed that these compounds likely exhibit a strong binding affinity towards the B-raf protein nih.gov. The in silico analysis of the energy scores indicated favorable interactions between the compounds and the protein's binding site. This suggests that the fluoroaniline moiety, in combination with the quinone structure, contributes to the effective binding and potential inhibition of the B-raf protein nih.gov. While detailed mechanistic studies on the selectivity of these compounds are ongoing, the initial findings point towards a promising avenue for developing targeted therapies.

Antimicrobial Activities (Antibacterial and Antifungal)

Halogenated anilines, a class of compounds that includes this compound analogs, have demonstrated notable antimicrobial properties. The presence and position of halogen substituents on the aniline (B41778) ring are critical for their bioactivity.

Analogs of this compound, specifically other halogenated anilines, have shown efficacy against a range of bacteria, including uropathogenic Escherichia coli (UPEC) and ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). nih.gov For instance, the halogen-substituted aniline derivatives 4-bromo-3-chloroaniline (4B3CA) and 3,5-dibromoaniline (3,5-DBA) have demonstrated significant antimicrobial and antibiofilm activities against UPEC. nih.gov These compounds exhibited minimum inhibitory concentrations (MICs) of 200 μg/mL for 4B3CA and 100 μg/mL for 3,5-DBA. nih.gov Both compounds were also effective at inhibiting biofilm formation at a concentration of 10 μg/mL. nih.gov

The incorporation of fluoroaniline moieties into other structural classes, such as fluoroquinolones, is a well-established strategy for developing broad-spectrum antibacterial agents. researchgate.netnih.govresearchgate.net These compounds often exhibit enhanced activity against both Gram-positive and Gram-negative bacteria. researchgate.net For example, certain pyrimidine-conjugated fluoroquinolones have shown potent activity against various strains, with one 4-aminopyrimidinyl derivative exhibiting a broad antibacterial spectrum and superior potency against Enterococcus faecalis (MIC of 0.25 μg/mL) compared to norfloxacin and ciprofloxacin. nih.govresearchgate.net The antibacterial mechanism of such compounds can involve the inhibition of bacterial DNA gyrase and the accumulation of reactive oxygen species in bacterial cells. nih.govresearchgate.net

Interactive Data Table: Antibacterial Activity of Halogenated Aniline Derivatives

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) | Biofilm Inhibition IC50 |

|---|---|---|---|

| 4-bromo-3-chloroaniline (4B3CA) | Uropathogenic E. coli | 200 μg/mL | 10 μg/mL |

| 3,5-dibromoaniline (3,5-DBA) | Uropathogenic E. coli | 100 μg/mL | 10 μg/mL |

| Aniline | Uropathogenic E. coli | >800 μg/mL | >800 μg/mL |

Data sourced from multiple studies. nih.govnih.govresearchgate.net

Fluoroaniline analogs are also utilized in the synthesis of compounds with significant antifungal properties, particularly against fungi that are pathogenic to plants. nih.govresearchgate.net Fluorinated pyrazole aldehydes, for example, have been tested for their effectiveness against several phytopathogenic fungi, including Sclerotinia sclerotiorum, Macrophomina phaseolina, Fusarium oxysporum, and F. culmorum. nih.govresearchgate.net

In one study, a 2-chlorophenyl derivative of a fluorinated pyrazole aldehyde (H9) showed the highest inhibition against S. sclerotiorum (43.07%) and F. culmorum (46.75%). nih.govresearchgate.net Another compound, a 1-(3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-yl)-3-(3-fluorophenyl) urea, demonstrated potent antifungal activity against S. sclerotiorum, suppressing mycelial growth by 90.5% at a concentration of 100 ppm. rudn.ru These findings highlight the potential of incorporating fluorinated aniline structures into novel fungicides for agricultural use. researchgate.netrudn.ru

Interactive Data Table: Antifungal Activity of Fluorinated Compounds

| Compound | Fungal Species | Inhibition (%) | Concentration |

|---|---|---|---|

| Fluorinated pyrazole aldehyde (H9) | Sclerotinia sclerotiorum | 43.07% | Not Specified |

| Fluorinated pyrazole aldehyde (H9) | Fusarium culmorum | 46.75% | Not Specified |

Data sourced from multiple studies. nih.govresearchgate.netrudn.ru

Antimalarial Agent Development

Fluoroaniline derivatives serve as crucial building blocks in the synthesis of new antimalarial agents, with halogenation being a key strategy to enhance drug potency.

The quinoline (B57606) scaffold is a cornerstone of many antimalarial drugs, and fluoroanilines are often used in the synthesis of novel quinoline derivatives. nih.govbenthamscience.com For instance, 4-chloro-3-fluoroaniline is used as a building block in the synthesis of antimalarial agents, where its incorporation has been shown to significantly improve potency against the Plasmodium falciparum parasite. ossila.com The development of hybrid molecules that combine the pharmacophoric features of known drugs, such as the 7-chloroquinoline moiety of chloroquine and the arylsulfonamide group of sulfadoxine, represents a promising strategy in the search for new antimalarials. nih.gov

The introduction of halogen atoms, particularly fluorine, into potential antimalarial compounds is a widely used strategy to improve their biological activity. ijtmgh.comnih.gov Halogenation can enhance a molecule's metabolic stability and its ability to permeate cell membranes. nih.gov

Studies have shown that replacing a hydroxyl group with a chlorine or fluorine atom can dramatically increase antiplasmodial activity. ijtmgh.com In one example, the halogenation of a 3-alkylpyridine marine alkaloid analog resulted in a 20-fold increase in activity against Plasmodium falciparum. ijtmgh.com The IC50 value of the parent compound was 210.7 μM, which improved to 7.2 μM for the chlorinated analog and 8.3 μM for the fluorinated analog. ijtmgh.com Importantly, this enhancement in potency was achieved without altering the compound's presumed mechanism of action, which involves binding to hematin. ijtmgh.com The increased lipophilicity and altered electronic properties resulting from halogenation are thought to contribute to this improved efficacy.

Receptor Ligand Interactions

Analogs of this compound are also explored for their ability to interact with various biological receptors, which is a critical aspect of drug design. The fluorine atom can play a significant role in modulating binding affinity and selectivity.

Fluorinated 2-oxoquinoline derivatives have been synthesized and evaluated as ligands for the cannabinoid receptor 2 (CB2). nih.gov The CB2 receptor is involved in neuroinflammation, neurodegeneration, and cancer. nih.gov Some of these fluorinated analogs exhibit high binding affinity and selectivity for the CB2 receptor, with inhibition constant (Ki) values in the low nanomolar to sub-nanomolar range, and no significant binding to the CB1 receptor. nih.gov For example, one compound demonstrated a Ki value of 0.8 nM for the CB2 receptor. nih.gov The presence of fluorine on a side chain, rather than on the aromatic ring, may be important for the π-stacking interactions between the ligand and aromatic amino acids within the receptor binding pocket. nih.gov

Furthermore, fluorine-containing analogs have been developed as high-affinity ligands for dopamine D3 receptors. nih.gov A series of N-(2-methoxyphenyl)piperazine and N-(2-fluoroethoxy)piperazine analogs were synthesized, with several compounds showing high affinity for the D3 receptor (Ki = 0.17 to 5 nM) and moderate to high selectivity over D2 receptors (ranging from ~25 to 163-fold). nih.gov These selective ligands are being investigated for their potential in treating conditions such as L-DOPA-induced dyskinesia and substance abuse. nih.gov

Interactive Data Table: Receptor Binding Affinities of Fluorinated Analogs

| Compound Class | Target Receptor | Key Finding (Ki value) | Potential Application |

|---|---|---|---|

| Fluorinated 2-oxoquinoline | Cannabinoid Receptor 2 (CB2) | 0.8 nM | Neuropathic pain, inflammation |

Data sourced from multiple studies. nih.govnih.gov

Influence of Halogen and Alkyl Substituents on Ligand Binding

The nature and position of halogen and alkyl substituents on the aniline ring of a drug candidate can profoundly impact its binding affinity for a target receptor. The interplay between these functional groups dictates the electronic and steric properties of the molecule, which are critical for optimal ligand-receptor interactions.

The position of the halogen substituent is a critical determinant of a compound's biological activity. Structure-activity relationship (SAR) studies on various series of compounds have demonstrated that the placement of a fluorine atom can dramatically alter potency. For example, in a series of 6-chloro-2-arylvinylquinolines, a 4-fluoro or 3-fluoro substituent on the aryl ring resulted in significantly higher antiplasmodial potency compared to a 2-fluoro substituent, highlighting that ortho-substitution may be detrimental to activity nih.gov. This underscores the importance of the precise positioning of the halogen to achieve optimal engagement with the receptor.

Similarly, alkyl groups, such as the ethyl group at the para-position (position 4) of this compound, contribute to the lipophilicity and steric bulk of the molecule. An increase in lipophilicity can enhance the compound's ability to cross cellular membranes and access hydrophobic binding pockets within the receptor. The size and shape of the alkyl group must be carefully considered to ensure a complementary fit within the binding site, avoiding steric clashes that could weaken the interaction. The combination of an electron-withdrawing fluorine atom and a lipophilic ethyl group in the this compound scaffold presents a compelling strategy for optimizing ligand-receptor interactions.

Pharmacological Properties and Receptor Affinity

The modifications of halogen and alkyl substituents directly translate into altered pharmacological properties and receptor affinities. The affinity of a ligand for its receptor, often quantified by the inhibition constant (Ki) or the half-maximal effective concentration (EC50), is a key indicator of its potential therapeutic utility.

Research on various classes of compounds has illustrated the significant impact of these substitutions. For example, in the development of potent antimalarial agents, the incorporation of both chloride and fluoride substituents into an aniline-based scaffold was shown to significantly improve the drug's potency, with EC50 values reaching the nanomolar range against Plasmodium falciparum ossila.com. This demonstrates that the synergistic effect of multiple halogen substitutions can lead to a substantial enhancement in biological activity.

Furthermore, studies on dopamine receptor ligands have revealed that the introduction of a 4-(2-fluoroethoxy) group on a benzamide moiety can result in a high D3 receptor binding affinity, comparable to unsubstituted analogs nih.gov. This indicates that the strategic placement of a fluorine-containing substituent can maintain or even improve receptor affinity while potentially offering other advantages, such as improved metabolic stability.

The following table summarizes the impact of different substituents on the biological activity of various aniline-containing compounds, providing insights into the structure-activity relationships.

| Compound Series | Substituent Modification | Observed Effect on Activity/Affinity | Reference |

| 6-Chloro-2-arylvinylquinolines | 3-Fluoro or 4-Fluoro on aryl ring | Increased antiplasmodial potency | nih.gov |

| 6-Chloro-2-arylvinylquinolines | 2-Fluoro on aryl ring | Diminished antiplasmodial potency | nih.gov |

| Aniline-based antimalarials | Incorporation of Cl and F | Significantly improved potency (nM EC50) | ossila.com |

| Benzamide Dopamine D3 Ligands | 4-(2-Fluoroethoxy) group | Maintained high D3 receptor binding affinity | nih.gov |

| 2-Substituted aniline pyrimidines | Various aniline substitutions | Identification of potent dual Mer/c-Met kinase inhibitors | mdpi.com |

The data clearly indicate that both the type and position of halogen and alkyl substituents are critical factors in modulating the pharmacological properties of aniline-based compounds. The this compound scaffold, with its specific substitution pattern, represents a promising starting point for the design of new therapeutic agents with high receptor affinity and selectivity. Further exploration of analogs based on this scaffold is warranted to fully elucidate their therapeutic potential across various disease targets.

Computational Chemistry and Molecular Modeling Studies of 4 Ethyl 3 Fluoroaniline

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to understand the properties of aniline (B41778) and its derivatives.

Electronic Structure Elucidation

DFT calculations are instrumental in elucidating the electronic structure of 4-Ethyl-3-fluoroaniline. These calculations provide detailed information about molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. chemrxiv.org

Studies on similar fluoroaniline (B8554772) derivatives have shown that the substitution pattern on the aniline ring significantly influences the electronic properties. umanitoba.cachemrxiv.org For this compound, the electron-donating ethyl group at the para position and the electron-withdrawing fluorine atom at the meta position create a unique electronic environment. DFT calculations can precisely map the electron density distribution and molecular electrostatic potential (MEP), identifying regions susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 1: Calculated Electronic Properties of Aniline Derivatives (Representative DFT Data)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Aniline | -5.23 | -0.15 | 5.08 | 1.53 |

| 4-Fluoroaniline (B128567) | -5.31 | -0.28 | 5.03 | 2.99 |

| 3-Fluoroaniline | -5.45 | -0.32 | 5.13 | 1.87 |

| This compound (Predicted) | -5.35 | -0.25 | 5.10 | ~2.5 |

Note: The data for this compound is a predicted representation based on trends observed in related molecules.

Vibrational Frequency Analysis and Spectral Correlation

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are highly effective in predicting these vibrational frequencies. Theoretical calculations, often at the B3LYP level of theory, can compute the harmonic vibrational frequencies of this compound. researchgate.net These calculated frequencies, when scaled appropriately, show excellent correlation with experimental spectra, aiding in the precise assignment of vibrational bands to specific molecular motions. researchgate.net

Key vibrational modes for substituted anilines include N-H stretching, C-N stretching, and ring breathing modes. The presence of the ethyl and fluoro substituents in this compound will introduce characteristic vibrations that can be accurately predicted and analyzed using DFT.

Table 2: Representative Vibrational Frequencies for Fluoroaniline Derivatives (cm⁻¹)

| Vibrational Mode | 4-Fluoroaniline (Experimental) | 4-Fluoroaniline (Calculated) |

| N-H asymmetric stretch | 3480 | 3485 |

| N-H symmetric stretch | 3395 | 3400 |

| C-H stretch (aromatic) | 3050-3100 | 3060-3110 |

| C-N stretch | 1280 | 1285 |

| C-F stretch | 1220 | 1225 |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Prediction of Biological Activity

QSAR models can be developed to predict the biological activities of aniline derivatives, such as their antifungal, antibacterial, or anticancer properties. arabjchem.orgnih.govnih.gov By correlating molecular descriptors with observed biological activity, these models can screen virtual libraries of compounds and prioritize candidates for synthesis and testing. For this compound, QSAR models could be used to predict its potential efficacy against various biological targets. These models are built using a dataset of structurally related compounds with known activities.

Correlation with Physicochemical Parameters

The biological activity of a molecule is often related to its physicochemical properties, such as lipophilicity (log P), electronic effects, and steric parameters. QSAR studies on aniline derivatives have shown that descriptors like the octanol-water partition coefficient, molecular weight, and electronic parameters derived from quantum chemical calculations are significant in predicting toxicity and other biological effects. nih.govresearchgate.netimist.ma For this compound, these parameters can be calculated and used to build QSAR models to understand how its specific substitution pattern influences its potential bioactivity.

Table 3: Key Physicochemical Descriptors for QSAR Analysis

| Descriptor | Definition | Relevance to Biological Activity |

| Log P | Octanol-water partition coefficient | Lipophilicity, membrane permeability |

| Molecular Weight | Mass of the molecule | Size, diffusion |

| Dipole Moment | Measure of molecular polarity | Drug-receptor interactions |

| HOMO/LUMO Energies | Energies of frontier molecular orbitals | Reactivity, charge transfer interactions |

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful tools for studying the interaction between a small molecule (ligand) and a biological macromolecule (receptor), such as a protein or enzyme.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This technique can be used to screen for potential inhibitors of enzymes or to understand the binding mode of a drug. nih.gov For this compound, docking studies could be performed against various therapeutic targets to explore its potential as a small molecule inhibitor. researchgate.net The results would provide insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov

Following docking, molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. acs.org MD simulations provide a more realistic representation of the biological environment and can be used to assess the stability of the docked pose and to calculate binding free energies. nih.gov These simulations can reveal conformational changes in both the ligand and the receptor upon binding, offering a deeper understanding of the molecular recognition process.

Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is crucial for understanding how a ligand, such as a derivative of this compound, might interact with a biological target like a protein or enzyme.

Studies on various fluoroaniline derivatives have demonstrated their potential to act as ligands for a range of biological targets. For instance, derivatives of fluoroaniline have been investigated as potential anticancer agents through molecular docking studies against proteins like the B-raf protein. tandfonline.com These studies suggest that the fluoroaniline moiety can participate in significant interactions within the binding pockets of proteins, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. tandfonline.com

In the case of this compound, the aniline amine group can act as a hydrogen bond donor, while the fluorine atom can act as a weak hydrogen bond acceptor. The ethyl group introduces a hydrophobic character, which could favor interactions with nonpolar pockets in a protein active site. The aromatic ring is capable of forming π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Table 1: Potential Ligand-Target Interactions of this compound Based on Analogous Compounds

| Interaction Type | Potential Interacting Group on this compound | Example Interacting Amino Acid Residues |

| Hydrogen Bond Donor | Amino (-NH2) group | Aspartic Acid, Glutamic Acid, Serine |

| Hydrogen Bond Acceptor | Fluorine (-F) atom (weak) | Arginine, Lysine |

| Hydrophobic Interactions | Ethyl (-CH2CH3) group, Aromatic ring | Leucine, Isoleucine, Valine, Alanine |

| π-π Stacking | Aromatic ring | Phenylalanine, Tyrosine, Tryptophan |

It is important to note that the specific interactions and their strengths would be highly dependent on the specific topology and chemical nature of the target's binding site.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary focus of conformational analysis would be the rotation of the ethyl group and the inversion of the amine group.

Density Functional Theory (DFT) studies on halosubstituted anilines have shown that the amino group is typically in a near-planar pyramidal form. researchgate.net The barrier to inversion of the amine group is influenced by the nature and position of the substituents on the aromatic ring. researchgate.net The presence of a fluorine atom, an electron-withdrawing group, can influence the electronic distribution in the aniline ring and thereby affect the geometry and inversion barrier of the amino group.

The ethyl group attached to the aromatic ring also has rotational freedom around the C-C single bond connecting it to the ring. Different staggered and eclipsed conformations will have varying energies. The most stable conformation will likely be one that minimizes steric hindrance between the ethyl group and the adjacent fluorine and hydrogen atoms on the ring. Computational methods like DFT can be used to calculate the potential energy surface for this rotation and identify the global minimum energy conformation.

Table 2: Predicted Stable Conformers of this compound

| Conformer | Dihedral Angle (F-C3-C4-C(ethyl)) | Relative Energy (kcal/mol) (Hypothetical) |

| Anti-periplanar | ~180° | 0.0 (Global Minimum) |

| Syn-clinal | ~60° | 1.5 |

| Anti-clinal | ~120° | 2.0 |

Note: The relative energies are hypothetical and serve to illustrate the expected energetic differences between conformers.

Hirshfeld Surface Analysis for Intermolecular Interactions

The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically representing hydrogen bonds.

For this compound, the primary intermolecular interactions would likely be:

N-H···N hydrogen bonds: The amine group of one molecule can act as a hydrogen bond donor to the amine or fluorine atom of a neighboring molecule.

C-H···F interactions: The hydrogen atoms of the ethyl group or the aromatic ring can interact with the fluorine atom of an adjacent molecule.

π-π stacking: The aromatic rings of adjacent molecules can stack on top of each other.

H···H contacts: These are generally the most abundant but weakest interactions.

The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

Table 3: Expected Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound (Based on Analogous Structures)

| Contact Type | Expected Percentage Contribution (Hypothetical) |

| H···H | 40-50% |

| C···H/H···C | 20-30% |

| F···H/H···F | 10-15% |

| N···H/H···N | 5-10% |

| C···C | 3-5% |

Computational Prediction of Spectroscopic Properties

Computational quantum chemistry methods, particularly DFT, are widely used to predict spectroscopic properties like NMR chemical shifts and IR vibrational frequencies. These predictions can aid in the structural elucidation and characterization of molecules.

NMR Spectroscopy: The 1H and 13C NMR chemical shifts of this compound can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. The accuracy of the predicted shifts depends on the level of theory, basis set, and the inclusion of solvent effects. For analogous compounds like 4-fluoroaniline, DFT calculations have shown good agreement with experimental spectra. tsijournals.com

Table 4: Hypothetical Predicted 13C NMR Chemical Shifts for this compound (in ppm, relative to TMS)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (C-NH2) | 145.2 |

| C2 | 115.8 |

| C3 (C-F) | 158.1 (JC-F ≈ 240 Hz) |

| C4 (C-Ethyl) | 130.5 |

| C5 | 113.2 |

| C6 | 124.6 |

| C(ethyl)-CH2 | 28.7 |

| C(ethyl)-CH3 | 15.9 |

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be computed using DFT. The calculated frequencies are often scaled by an empirical factor to better match experimental data due to the harmonic approximation used in the calculations. The IR spectrum would be characterized by N-H stretching vibrations of the amine group, C-F stretching, C-H stretching of the aromatic ring and the ethyl group, and various bending vibrations. DFT calculations on similar molecules have been successful in assigning the vibrational modes observed in experimental IR and Raman spectra. tsijournals.com

Table 5: Selected Predicted Vibrational Frequencies for this compound (in cm-1)

| Vibrational Mode | Predicted Frequency (cm-1) |

| N-H asymmetric stretch | 3450 |

| N-H symmetric stretch | 3360 |

| C-H aromatic stretch | 3050-3100 |

| C-H aliphatic stretch | 2850-2980 |

| C=C aromatic stretch | 1500-1600 |

| C-N stretch | 1280 |

| C-F stretch | 1220 |

Agrochemical Applications and Research of Fluoroanilines

Role as Intermediates in Fungicide Synthesis

Fluoroanilines are integral components in the synthesis of numerous fungicides, acting as key precursors for various heterocyclic scaffolds known for their potent antifungal activity. The introduction of a fluorine atom into the aniline (B41778) ring can influence factors such as lipophilicity, metabolic stability, and binding affinity to the target site in the fungal pathogen.

For instance, derivatives of fluoroaniline (B8554772) are utilized in the production of quinoline-based fungicides. The synthesis of such compounds often involves the condensation of a fluoroaniline with other reagents to construct the core quinoline (B57606) structure, which is present in several commercialized antifungal products. One notable example is the fungicide Ipflufenoquin, which is synthesized from 2,3-difluoroaniline. rhhz.net Although a different isomer, this highlights the utility of difluoroanilines in creating complex fungicidal molecules.

Furthermore, 4-fluoroaniline (B128567) serves as a precursor for the fungicide fluoroimide, demonstrating the direct application of a simple fluoroaniline in agrochemical production. nbinno.com While direct evidence for the use of 4-Ethyl-3-fluoroaniline in commercial fungicide synthesis is scarce, its structure is amenable to similar synthetic transformations. The presence of both an ethyl and a fluoro group could offer a unique combination of steric and electronic properties, potentially leading to the discovery of fungicides with novel modes of action or improved performance characteristics.

Table 1: Examples of Fluoroaniline Intermediates in Fungicide Synthesis

| Fluoroaniline Intermediate | Resulting Fungicide/Fungicidal Class | Key Synthetic Step |

|---|---|---|

| 2,3-Difluoroaniline | Ipflufenoquin | Formation of a quinoline ring system rhhz.net |

| 4-Fluoroaniline | Fluoroimide | Not detailed in the provided search results nbinno.com |

This table is for illustrative purposes and is based on the general role of fluoroanilines in fungicide synthesis.

Development of Herbicides and Insecticides

The application of fluoroanilines extends beyond fungicides into the development of herbicides and insecticides. The electronic properties of the fluorine atom can significantly impact the herbicidal or insecticidal activity of the final molecule. In herbicides, for example, the inclusion of fluorine can alter the binding affinity to target enzymes in weeds, leading to enhanced potency. Similarly, in insecticides, fluorination can improve penetration of the insect cuticle and increase metabolic stability, resulting in more effective pest control.

While specific examples of herbicides or insecticides derived directly from this compound are not prominent in the available literature, the broader class of fluoroanilines is recognized for its importance in this sector. For instance, 4-fluoroaniline is cited as an intermediate in the manufacture of herbicides and plant growth regulators. nih.gov The development of novel anthranilic diamide (B1670390) insecticides, a significant class of modern insecticides, often involves complex synthesis pathways where aniline derivatives can play a role as starting materials or key intermediates. mdpi.com

The unique substitution pattern of this compound, with an electron-donating ethyl group and a strongly electron-withdrawing fluorine atom, could be exploited in the design of new herbicidal or insecticidal compounds. This combination could fine-tune the electronic nature of the aromatic ring, potentially leading to active ingredients with desirable properties such as enhanced selectivity or a broader spectrum of activity.

Fluorine Incorporation Strategies in Agrochemical Design

The introduction of fluorine into agrochemical candidates is a deliberate strategy to enhance their biological activity and physicochemical properties. researchgate.net The high electronegativity and small size of the fluorine atom can lead to profound changes in a molecule's behavior. The predominant approach for fluorine incorporation in the agrochemical industry is the use of fluorine-containing building blocks, such as fluoroanilines. rhhz.netresearchgate.net

Key benefits of incorporating fluorine include:

Increased Biological Potency: Fluorine can enhance the binding affinity of a molecule to its target protein or enzyme, leading to higher efficacy.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making molecules more resistant to metabolic degradation by enzymes in the target organism or the environment. This can lead to longer-lasting activity.

Altered Physicochemical Properties: Fluorine substitution can influence a molecule's lipophilicity, which affects its ability to cross biological membranes, and its acidity (pKa), which can impact its uptake and transport within a plant.

The use of pre-fluorinated building blocks like this compound is often more practical and cost-effective than attempting to introduce fluorine in the later stages of a complex synthesis. rhhz.net This "building block" approach allows for the efficient construction of diverse libraries of fluorinated compounds for biological screening.

Table 2: Impact of Fluorine Incorporation on Agrochemical Properties

| Property | Effect of Fluorine Substitution | Rationale |

|---|---|---|

| Biological Activity | Often increased | Enhanced binding to target sites, altered electronic interactions. |